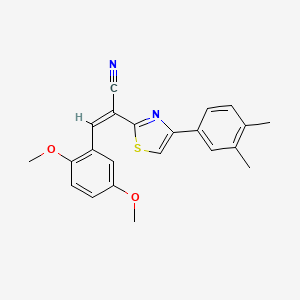

![molecular formula C20H14IN3O B2809283 N-(4-咪唑并[1,2-a]吡啶-2-基苯基)-2-碘苯甲酰胺 CAS No. 429650-63-5](/img/structure/B2809283.png)

N-(4-咪唑并[1,2-a]吡啶-2-基苯基)-2-碘苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

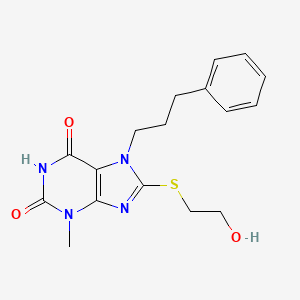

“N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-iodobenzamide” is a complex organic compound. It belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . Imidazopyridine is one of the important fused bicyclic 5–6 heterocycles and it is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . In one study, two series of imidazopyridine derivatives were synthesized. It was planned to integrate the pyrimidine ring or N-acylhydrazone (NAH) to the carbon atom at the 3 position of the imidazo[1,2-a]pyridine scaffold .Molecular Structure Analysis

The molecular structure of “N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-iodobenzamide” is complex due to the presence of the imidazole ring fused to a pyridine ring . The imidazole ring is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been functionalized through various chemical reactions including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .科学研究应用

咪唑并[1,5-a]吡啶结构与稳定性

研究表明,与 N-(4-咪唑并[1,2-a]吡啶-2-基苯基)-2-碘苯甲酰胺密切相关的咪唑并[1,5-a]吡啶骨架,提供了一个生成新型稳定的 N-杂环卡宾的多功能平台。这些卡宾已被合成并表征,以了解其在各种化学反应中的潜在应用 (Alcarazo, Roseblade, Cowley, Fernández, Brown, & Lassaletta, 2005)。

有机合成应用

咪唑并[1,5-a]吡啶卡宾已用于有机合成,例如与醛和 DMAD 或丙二烯酸酯进行简便的三组分反应。这些反应通过串联亲核加成、[3 + 2]-环加成和环转化进行,生成各种衍生物,而这些衍生物不易通过其他方法获得。这突显了该化合物在开发新型合成途径中的重要性 (Pan, Li, Yan, Xing, & Cheng, 2010)。

催化和化学转化

已探索了源自咪唑并[1,2-a]吡啶的异常 N-杂环卡宾在催化中的用途,特别是在用于空气中无铜、无胺 Sonogashira 偶联反应的钯配合物中。这些发现突出了此类化合物在促进环境友好且高效的化学转化中的潜力 (John, Modak, Madasu, Katari, & Ghosh, 2013)。

药理学应用

虽然关注非药理学方面,但值得一提的是,咪唑并[1,2-a]吡啶衍生物因其药理特性而受到广泛研究,包括作为酶抑制剂、受体配体和抗感染剂。这种广泛的生物活性支持了咪唑并[1,2-a]吡啶衍生物的化学多功能性和潜力,以便在药物化学中进一步探索 (Enguehard-Gueiffier & Gueiffier, 2007)。

未来方向

The future directions for “N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-iodobenzamide” could involve further exploration of its potential applications in medicinal chemistry, given the wide range of applications of imidazo[1,2-a]pyridines . Additionally, more research could be conducted to better understand its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.

作用机制

Target of Action

The primary targets of N-(4-Imidazo[1,2-a]pyridin-2-ylphenyl)-2-Iodobenzamide are acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and Lipoxygenase (LOX) . These enzymes play crucial roles in various biological processes. AChE and BChE are involved in the breakdown of acetylcholine, a neurotransmitter, while LOX is involved in the metabolism of arachidonic acid, a key player in inflammation and immune responses .

Mode of Action

N-(4-Imidazo[1,2-a]pyridin-2-ylphenyl)-2-Iodobenzamide interacts with its targets by inhibiting their activities . This inhibition disrupts the normal function of these enzymes, leading to changes in the biochemical processes they regulate. For instance, the inhibition of AChE and BChE can lead to an increase in acetylcholine levels, affecting neurotransmission .

Biochemical Pathways

The inhibition of AChE, BChE, and LOX affects several biochemical pathways. Increased acetylcholine levels due to AChE and BChE inhibition can affect cholinergic neurotransmission, impacting processes like muscle contraction, heart rate, and cognition . On the other hand, LOX inhibition can disrupt arachidonic acid metabolism, potentially affecting inflammatory responses .

Result of Action

The molecular and cellular effects of N-(4-Imidazo[1,2-a]pyridin-2-ylphenyl)-2-Iodobenzamide’s action depend on the specific context. For instance, in the context of Alzheimer’s disease, inhibiting AChE and BChE and increasing acetylcholine levels could potentially alleviate symptoms by enhancing cholinergic neurotransmission . Similarly, LOX inhibition could potentially have anti-inflammatory effects .

属性

IUPAC Name |

N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-iodobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14IN3O/c21-17-6-2-1-5-16(17)20(25)22-15-10-8-14(9-11-15)18-13-24-12-4-3-7-19(24)23-18/h1-13H,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKKZPUNTJXGVHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CC=CC4=N3)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14IN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide](/img/structure/B2809200.png)

![Methyl 4-({[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2809202.png)

![1-(4-methoxybenzo[d]thiazol-2-yl)-N-(3-(methylthio)phenyl)azetidine-3-carboxamide](/img/structure/B2809213.png)

![1-[(3-Chlorophenyl)methyl]-3-[(2,6-dichlorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2809214.png)

![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone hydrobromide](/img/no-structure.png)

![N-[(4-Cyanophenyl)methyl]-1-prop-2-enoyl-N-propylpiperidine-4-carboxamide](/img/structure/B2809217.png)

![Ethyl 1-[6-methyl-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-3-carboxylate](/img/structure/B2809222.png)

![3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B2809223.png)